6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1233243-56-5
VCID: VC5789943
InChI: InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
SMILES: CCOC(=O)C1=NNC2=C1CCC(C2)(C)C
Molecular Formula: C12H18N2O2
Molecular Weight: 222.288

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

CAS No.: 1233243-56-5

Cat. No.: VC5789943

Molecular Formula: C12H18N2O2

Molecular Weight: 222.288

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester - 1233243-56-5

Specification

CAS No. 1233243-56-5
Molecular Formula C12H18N2O2
Molecular Weight 222.288
IUPAC Name ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
Standard InChI Key JTFYBRYMPBDWKO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1CCC(C2)(C)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Representation

The compound is formally named ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate under IUPAC guidelines. Its structure combines a bicyclic system with a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) and two methyl groups at position 6 of the cyclohexane ring. The carboxylic acid at position 3 is esterified with ethanol, conferring enhanced lipophilicity compared to the parent acid.

Key identifiers include:

  • SMILES: CCOC(=O)c1c2c([nH]n1)CC(CC2)(C)C

  • InChIKey: JTFYBRYMPBDWKO-UHFFFAOYSA-N

  • CAS Registry: 1423716-54-4 (primary) , 1233243-56-5 (alternative)

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValue/DescriptionSource
Molecular Weight222.28 g/mol
Boiling Point395.2 ± 42.0 °C (estimated)
Density1.1 ± 0.1 g/cm³
Vapor Pressure (25°C)0.0 ± 0.9 mmHg
LogP (Partition Coefficient)2.3 (estimated)
SolubilityLow aqueous solubility; soluble in organic solvents

The low vapor pressure and moderate lipophilicity (logP2.3\log P \approx 2.3) suggest suitability for lipid membrane penetration, a desirable trait in drug precursors.

Synthetic Routes and Industrial Production

Proposed Synthetic Pathways

Though explicit synthetic protocols are unavailable in public domains, a plausible route involves:

  • Cyclocondensation: Reacting cyclohexane-1,3-dione with hydrazine derivatives to form the tetrahydroindazole core.

  • Methylation: Introducing dimethyl groups via alkylation agents (e.g., methyl iodide) under basic conditions.

  • Esterification: Coupling the carboxylic acid intermediate with ethanol using carbodiimide-based agents .

Industrial-scale production emphasizes cost-effective catalysts and solvent recovery systems, though specific details remain proprietary .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound's primary use lies in constructing complex molecules targeting:

  • Kinase Inhibitors: Indazole derivatives modulate ATP-binding sites in kinases implicated in cancer.

  • GPCR Ligands: The tetrahydroindazole scaffold mimics bioactive conformations in G protein-coupled receptors .

Biological Activity Profiling

While direct studies are lacking, structural analogs demonstrate:

  • Anti-inflammatory Effects: COX-2 inhibition via π-π stacking with aromatic residues .

  • Antimicrobial Potential: Disruption of bacterial cell wall synthesis enzymes.

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

  • Synthetic Optimization: Developing enantioselective routes for chiral variants.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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